molecular formula C13H18BrN B1427930 N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine CAS No. 1249019-72-4

N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine

Cat. No. B1427930
CAS RN: 1249019-72-4
M. Wt: 268.19 g/mol
InChI Key: XMPBISYBMOGVGQ-UHFFFAOYSA-N
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Description

Br-APB is a synthetic compound that belongs to the class of arylcyclohexylamines. It was first synthesized in 1997 by researchers at the University of Bristol, UK, and has since been used extensively in neuroscience research. Br-APB is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is primarily expressed in the central nervous system.

Scientific Research Applications

Polymer Synthesis

One application of N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine derivatives is in polymer synthesis. Harrison et al. (1997) explored the synthesis of cyclobutadiene derivatives for a proposed synthesis of a square-grid polymer by 2-dimensional cross-linking polymerization (Harrison, R. M., Brotin, T., Noll, B., & Michl, J., 1997).

Anticancer Activities

Guo et al. (2018) synthesized a novel bromophenol derivative with anticancer activities on human lung cancer cell lines, highlighting the potential of similar compounds in cancer treatment (Guo, Chuanlong, et al., 2018).

Organic Synthesis

Matsuda et al. (2008) utilized compounds similar to N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine in organic synthesis, particularly in carbon-carbon bond formation and cleavage processes (Matsuda, T., Shigeno, M., & Murakami, M., 2008).

Chemical Reactions and Intermediates

Eisch et al. (1991) reported the formation of cyclobutadiene rings as intermediates in reactions involving derivatives of N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine (Eisch, J., Hallenbeck, L. E., & Lucarelli, M., 1991).

Potential in Drug Development

Atanassov et al. (2004) synthesized N-arylselenet-2(2H)-imines from derivatives similar to N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine, indicating their potential in the development of new drugs (Atanassov, P., Linden, A., & Heimgartner, H., 2004).

Polymerization Mechanism

Bauld et al. (1996) explored the use of cyclobutadiene polymers, derived from bromophenyl derivatives, in a new polymerization mechanism (Bauld, N. L., Aplin, J. T., Yueh, W., Sarker, H., & Bellville, D. J., 1996).

properties

IUPAC Name

N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-13(2,15-12-4-3-5-12)10-6-8-11(14)9-7-10/h6-9,12,15H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPBISYBMOGVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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